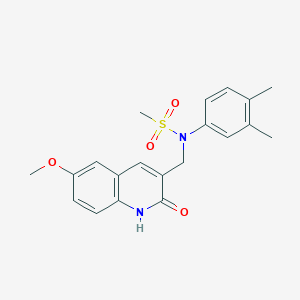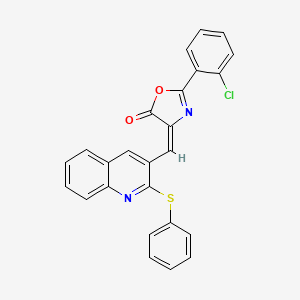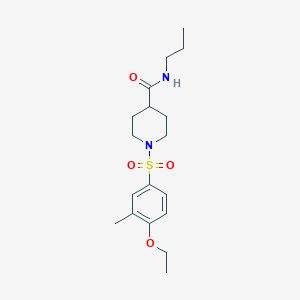
N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide, also known as TFOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TFOB belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and signaling pathways. In cancer cells, N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. Furthermore, N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. In addition, N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in metastasis. In inflammation, N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been shown to inhibit the production of inflammatory cytokines and chemokines, leading to the suppression of inflammation. Furthermore, N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been shown to possess antimicrobial activity against a wide range of pathogens, including gram-positive and gram-negative bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide also has good solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide in lab experiments, including its limited stability under certain conditions and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Future Directions
There are several future directions for the study of N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide, including the optimization of its pharmacokinetic and pharmacodynamic properties, the development of novel analogs with improved efficacy and selectivity, and the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. In addition, further studies are needed to elucidate the exact mechanism of action of N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-amino-4-fluorophenol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a cyclization reaction with furan-2-carboxylic acid in the presence of a dehydrating agent, such as thionyl chloride (SOCl2), to yield the final product, N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide.
Scientific Research Applications
N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. In addition, N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has demonstrated antimicrobial activity against a wide range of pathogens, including bacteria and fungi.
properties
IUPAC Name |
N-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-13-7-9-14(10-8-13)18-22-20(26-23-18)15-4-2-5-16(12-15)21-19(24)17-6-3-11-25-17/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRPJPLVJCIMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





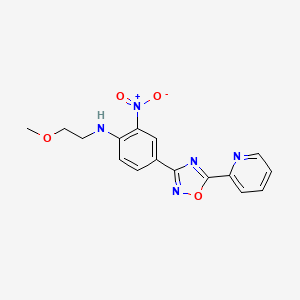
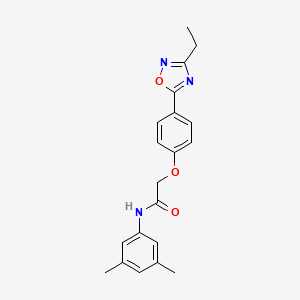
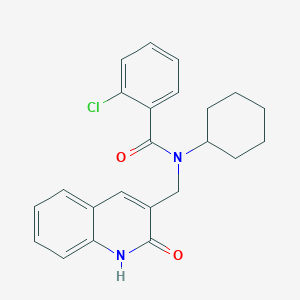
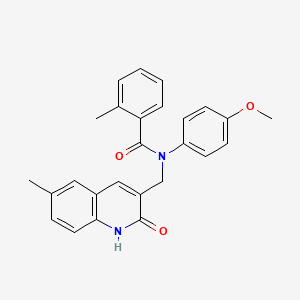
![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7710061.png)
